molecular formula C10H12O5 B12506973 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid

3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid

Cat. No.: B12506973
M. Wt: 212.20 g/mol
InChI Key: HLVQZEMFVYGIGH-UHFFFAOYSA-N
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Description

3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C10H14O6 It is known for its unique structure, which includes a cyclohexene ring with multiple functional groups, including hydroxyl, keto, and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid typically involves the reaction of maleic anhydride with appropriate reagents under controlled conditions. One common method involves dissolving prohexadione in a mixture of methanol and water, followed by heating to reflux until complete dissolution. The solution is then cooled to room temperature to allow crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional keto groups.

    Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .

Scientific Research Applications

3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the production of plant growth regulators and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. For example, in plants, it inhibits the biosynthesis of gibberellin, a hormone that regulates growth. This inhibition occurs through the compound’s binding to enzymes involved in the gibberellin biosynthetic pathway, thereby reducing gibberellin levels and controlling plant growth .

Comparison with Similar Compounds

Similar Compounds

    Prohexadione calcium: A calcium salt form of the compound, used as a plant growth regulator.

    3,5-Dioxo-4-propanoylcyclohexane-1-carboxylate: Another structurally similar compound with similar applications.

Uniqueness

3-Hydroxy-5-oxo-4-propionylcyclohex-3-enecarboxylic acid is unique due to its specific functional groups and their arrangement on the cyclohexene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-(1-hydroxypropylidene)-3,5-dioxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,11H,2-4H2,1H3,(H,14,15)

InChI Key

HLVQZEMFVYGIGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)C(=O)O)O

Origin of Product

United States

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